

# The Discovery and Development of CD73-IN-3 (LY-3475070): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | CD73-IN-3 |           |  |  |  |
| Cat. No.:            | B15606665 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CD73-IN-3**, also known as LY-3475070, is a potent, selective, and orally bioavailable non-nucleotide inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. As a key component of the immunosuppressive adenosine signaling pathway in the tumor microenvironment, CD73 represents a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery and development of **CD73-IN-3**, consolidating available preclinical data, outlining key experimental methodologies, and illustrating the relevant biological pathways and experimental workflows.

### Introduction: The Role of CD73 in Immuno-Oncology

The tumor microenvironment (TME) is characterized by a complex network of signaling molecules that can promote tumor growth and immune evasion. One such critical pathway is the adenosine signaling cascade. Extracellular adenosine, produced by the sequential enzymatic activity of CD39 and CD73, acts as a potent immunosuppressive molecule, dampening the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells.

CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, the final and rate-limiting step in this pathway.[1] Elevated CD73 expression has been observed in numerous



cancer types and is often associated with poor prognosis.[2] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, thereby restoring and enhancing the anti-tumor immune response. This has positioned CD73 as a high-priority target for the development of novel cancer immunotherapies.

## Discovery and Chemical Profile of CD73-IN-3 (LY-3475070)

**CD73-IN-3** (LY-3475070) was identified as a potent small molecule inhibitor of CD73. It is currently under clinical investigation as a potential anti-cancer agent, both as a monotherapy and in combination with other immunotherapies like the anti-PD-1 antibody pembrolizumab.[3]

#### Chemical Structure:

• IUPAC Name: 5-(5-((1S,2R)-2-isopropylcyclopropyl)-6-methylpyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione

• CAS Number: 2375815-63-5

Molecular Formula: C15H18N4O2

Molecular Weight: 286.33 g/mol

### **Quantitative Data Summary**

The following tables summarize the reported in vitro potency of CD73-IN-3.

Table 1: In Vitro Inhibitory Activity of CD73-IN-3



| Assay Type           | System                    | Parameter | Value    | Reference          |
|----------------------|---------------------------|-----------|----------|--------------------|
| Cell-based Assay     | Calu-6 Human<br>Cell Line | IC50      | 7.3 nM   | MedChemExpres<br>s |
| Biochemical<br>Assay | Not specified             | IC50      | 28 nM    | TargetMol          |
| Serum-based<br>Assay | Human Serum               | EC50      | 0.213 μΜ | MedChemExpres<br>s |

Note: Discrepancies in IC<sub>50</sub> values may arise from different experimental conditions and assay formats.

## Experimental Protocols Synthesis of CD73-IN-3 (LY-3475070)

The synthesis of **CD73-IN-3** is detailed in patent WO2019168744A1, specifically under "Example 2".[4] The general synthetic scheme involves a multi-step process culminating in the formation of the final compound. A representative scheme is outlined below.

A detailed, step-by-step protocol as described in the patent would involve specific reagents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). Researchers should refer to the patent for the exact experimental details.

#### **CD73 Enzymatic Activity Assay (General Protocol)**

The inhibitory activity of **CD73-IN-3** is determined by measuring its effect on the conversion of AMP to adenosine and inorganic phosphate. A common method for this is the malachite green assay, which quantifies the released phosphate.

Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically. A decrease in phosphate production in the presence of the inhibitor indicates its potency.

General Steps:



- Reaction Setup: In a microplate, combine recombinant human CD73 enzyme or CD73expressing cells (e.g., Calu-6) with the inhibitor (CD73-IN-3) at various concentrations in an appropriate buffer.
- Initiation: Add the substrate, AMP, to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a defined period to allow for the enzymatic conversion.
- Termination: Stop the reaction.
- Detection: Add the malachite green reagent to each well.
- Measurement: After a short incubation for color development, measure the absorbance at approximately 620-650 nm using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

#### **Cell-Based CD73 Activity Assay (Calu-6)**

The Calu-6 cell line, derived from a human anaplastic lung carcinoma, is known to express CD73 and serves as a relevant model for assessing inhibitor activity in a cellular context.[5]

#### **Protocol Outline:**

- Cell Culture: Culture Calu-6 cells in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Inhibitor Treatment: Replace the culture medium with a buffer containing serial dilutions of CD73-IN-3 and incubate for a specified pre-incubation time.
- Substrate Addition and Reaction: Add AMP to the wells and incubate for a time period optimized for linear phosphate production.



- Phosphate Detection: Collect the supernatant and quantify the inorganic phosphate produced using the malachite green assay as described above.
- Data Analysis: Determine the IC<sub>50</sub> value of **CD73-IN-3** in the Calu-6 cellular environment.

## **Human Serum CD73 Activity Assay**

Measuring inhibitor activity in human serum is crucial as it provides a more physiologically relevant matrix, accounting for protein binding and other interfering factors.

#### Protocol Outline:

- Sample Preparation: Obtain platelet-poor heparinized plasma or serum from healthy donors.
- Reaction Mixture: In a microplate, combine the serum/plasma with a tissue nonspecific alkaline phosphatase inhibitor (to prevent non-specific AMP hydrolysis) and serial dilutions of CD73-IN-3.[5]
- Reaction Initiation and Incubation: Add AMP and incubate at 37°C.[6]
- Protein Precipitation: Terminate the reaction and precipitate proteins using an agent like trichloroacetic acid (TCA).[5]
- Phosphate Quantification: Centrifuge to pellet the precipitated proteins, and measure the phosphate concentration in the supernatant using the malachite green assay.[6]
- Data Analysis: Calculate the EC<sub>50</sub> value, representing the effective concentration for 50% inhibition in a biological fluid.

## **Signaling Pathways and Mechanism of Action**

**CD73-IN-3** exerts its anti-tumor effect by inhibiting the production of adenosine, thereby relieving the immunosuppressive state of the tumor microenvironment.

By blocking CD73, **CD73-IN-3** prevents the conversion of AMP to adenosine. This reduction in adenosine in the TME leads to:

Increased proliferation and activation of cytotoxic T lymphocytes (CTLs).



- Enhanced anti-tumor activity of NK cells.
- Reduced activity of immunosuppressive cells like regulatory T cells (Tregs) and myeloidderived suppressor cells (MDSCs).

The ultimate outcome is a more robust anti-tumor immune response.

### **Preclinical Development and Future Directions**

While specific preclinical pharmacokinetic and in vivo efficacy data for LY-3475070 are not extensively published in peer-reviewed literature at this time, its progression to Phase 1 clinical trials (NCT04148937) indicates a favorable preclinical profile.[3] The designation as an "orally bioavailable" inhibitor suggests adequate absorption and metabolic stability in animal models.

Future research will likely focus on:

- Combination Therapies: Continued investigation of CD73-IN-3 in combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other anti-cancer agents to achieve synergistic effects.
- Biomarker Identification: Identifying patient populations most likely to respond to CD73 inhibition based on CD73 expression levels or other biomarkers within the TME.
- Resistance Mechanisms: Understanding potential mechanisms of resistance to CD73targeted therapies.

#### Conclusion

**CD73-IN-3** (LY-3475070) is a promising small molecule inhibitor of CD73 with the potential to enhance anti-tumor immunity by blocking the production of immunosuppressive adenosine. Its oral bioavailability and potent inhibitory activity make it a valuable candidate for further clinical development. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals working in the field of immuno-oncology and purinergic signaling. Further publication of preclinical and clinical data will be critical to fully elucidating the therapeutic potential of this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Exosomal CD73 from serum of patients with melanoma suppresses lymphocyte functions and is associated with therapy resistance to anti-PD-1 agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019168744A1 Cd73 inhibitors Google Patents [patents.google.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [The Discovery and Development of CD73-IN-3 (LY-3475070): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606665#cd73-in-3-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com